4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce amino-substituted quinolines.
Scientific Research Applications
4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Shares a similar core structure but lacks the imino and propyl groups.
2-Methylquinoline: Similar structure but without the carboxylic acid and imino groups.
Uniqueness: 4-Imino-2-methyl-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
922499-36-3 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-imino-2-methyl-1-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-8-16-9(2)12(14(17)18)13(15)10-6-4-5-7-11(10)16/h4-7,15H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
LDBIMHGBXXWOHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N)C2=CC=CC=C21)C(=O)O)C |
Origin of Product |
United States |
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